3-Amino-2-(3,5-dimethylphenyl)propanoic acid, also known by its systematic name, is an organic compound classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 207.27 g/mol. This compound is recognized for its potential applications in pharmaceuticals and materials science due to its unique structural characteristics and biological activity.
3-Amino-2-(3,5-dimethylphenyl)propanoic acid falls under the category of amino acids and derivatives. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH), which are typical functional groups found in amino acids.
The synthesis of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid can be achieved through several methods, including:
The choice of synthesis method can depend on factors such as yield efficiency, purity of the product, and environmental considerations. Advanced techniques like chromatography may be employed for purification post-synthesis.
The molecular structure of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid can be represented using various structural formulas, highlighting its functional groups:
O=C(O)CCC1=CC(C)=CC(C)=C1
CCPNDKXTGJGIIV-UHFFFAOYSA-N
This notation provides insight into the arrangement of atoms within the molecule, indicating the presence of a propanoic acid backbone with a dimethylphenyl substituent.
3-Amino-2-(3,5-dimethylphenyl)propanoic acid participates in various chemical reactions typical for amino acids:
These reactions are essential for understanding both the reactivity of this compound in synthetic chemistry and its potential biological interactions.
The mechanism of action for 3-Amino-2-(3,5-dimethylphenyl)propanoic acid relates closely to its structure as an amino acid derivative:
Research into its specific interactions at a molecular level is ongoing and could reveal more about its biological significance.
Relevant data on these properties can be obtained from suppliers or through empirical studies conducted in laboratories .
3-Amino-2-(3,5-dimethylphenyl)propanoic acid has several potential applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: